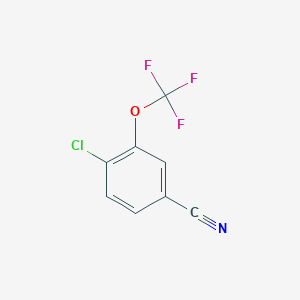

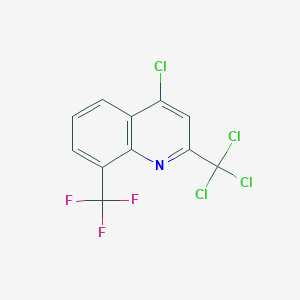

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

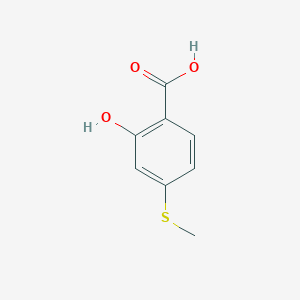

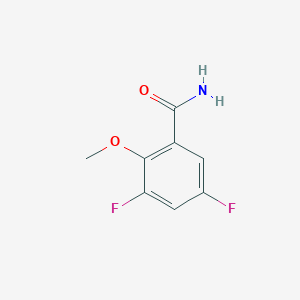

“4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline” is a chemical compound used as a reagent for the potent CRTh2 (DP2) receptor antagonists discovery which is used for treatment of asthma, allergic rhinitis and other inflammatory diseases . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuffs .

Molecular Structure Analysis

The molecular formula of “4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline” is C11H4Cl4F3N . The molecular weight is 348.96 .Physical And Chemical Properties Analysis

The melting point of “4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline” is 84-86 °C . The predicted boiling point is 341.8±37.0 °C . The predicted density is 1.634±0.06 g/cm3 . The predicted pKa is -2.68±0.61 . It has low solubility in water .Scientific Research Applications

Crystal Structure Analysis :

- The study by Sopková-de Oliveira Santos et al. (2008) discusses the crystal structures of closely related quinoline compounds, noting their relevance in pharmacology and biological activity. The positioning of substituents like CCl3 and nitro groups influences these properties (Sopková-de Oliveira Santos et al., 2008).

Synthesis and Potential Applications :

- Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines as potential antitumor agents, highlighting the significance of halogen substitutions in these compounds (Lin & Loo, 1978).

- Safina et al. (2009) explored the primary functionalization of polyfluorinated quinolines with nitrogen-centered nucleophiles, yielding new derivatives with potential applications in various fields (Safina et al., 2009).

- Bonacorso et al. (2018) described the synthesis of quinolines with potential antimicrobial activity through Sonogashira coupling reactions (Bonacorso et al., 2018).

Anticancer Studies :

- Gayathri et al. (2017) synthesized a novel tri-quinoline compound and evaluated its cytotoxicity in cancer cell lines, indicating potential applications in cancer therapy (Gayathri et al., 2017).

Chemical Reactivity and Functionalization :

- Schlosser and Marull (2003) investigated the metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, which is crucial for the synthesis of various organic compounds (Schlosser & Marull, 2003).

Corrosion Inhibition :

- Hebbar et al. (2020) studied the corrosion inhibition properties of 4-chloro,8-(trifluoromethyl)quinoline for mild steel in an acidic medium, demonstrating its potential as a corrosion inhibitor (Hebbar et al., 2020).

Safety And Hazards

“4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name |

4-chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl4F3N/c12-7-4-8(10(13,14)15)19-9-5(7)2-1-3-6(9)11(16,17)18/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQTYYBJSXXNTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl4F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575957 |

Source

|

| Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |

CAS RN |

91991-76-3 |

Source

|

| Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91991-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.